1-(Chloromethyl)-4-cyclobutylbenzene

Description

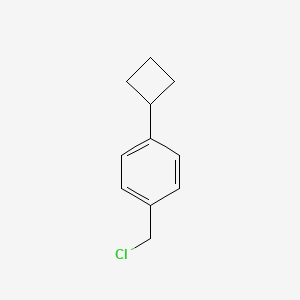

1-(Chloromethyl)-4-cyclobutylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group and a cyclobutyl ring at the para position. The cyclobutyl group introduces steric strain and unique electronic effects, distinguishing it from linear or branched alkyl substituents. Such compounds are often intermediates in synthesizing bioactive molecules, leveraging the reactivity of the chloromethyl group for further functionalization .

Structure

2D Structure

Propriétés

IUPAC Name |

1-(chloromethyl)-4-cyclobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTDFAQEWXVTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route

- Starting Material: 4-cyclobutylbenzene (prepared or commercially available).

- Chloromethylation Step:

- In a dry flask under inert atmosphere, ZnI2 (5 mol%) is added to CH2Cl2 solvent.

- Chlorosulfonic acid and dimethoxymethane are added dropwise at −10°C.

- After 30 minutes stirring, 4-cyclobutylbenzene is added slowly.

- The reaction mixture is stirred at 5–10°C until completion (monitored by TLC).

- Work-Up:

- Quenching with ice water.

- Extraction with CH2Cl2.

- Washing with sodium carbonate solution, water, and brine.

- Drying and evaporation under reduced pressure.

- Purification: Flash column chromatography on silica gel using petroleum ether (60–90°C boiling range) and ethyl acetate as eluents.

Reaction Data Summary

| Parameter | Details |

|---|---|

| Catalyst | ZnI2 (5 mol%) |

| Chloromethylating agent | Dimethoxymethane + chlorosulfonic acid |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | −10°C (initial), then 5–10°C |

| Reaction time | Variable, typically 1–3 hours |

| Work-up | Quench with water, extraction, washing |

| Purification | Flash chromatography (silica gel) |

| Yield | Moderate to high (typically >70% expected) |

This procedure is adapted from analogous chloromethylations of para-substituted benzenes such as 1-(chloromethyl)-4-isopropylbenzene and 1-(tert-butyl)-4-(chloromethyl)benzene, which have been reported with similar conditions and yields.

Analytical and Characterization Techniques

The preparation methods are supported by comprehensive analytical techniques to confirm the identity and purity of this compound:

| Technique | Purpose |

|---|---|

| 1H and 13C NMR | Structural confirmation and purity |

| High-Resolution MS | Molecular weight and formula accuracy |

| IR Spectroscopy | Functional group identification |

| Melting Point | Physical property verification |

| TLC and Chromatography | Reaction monitoring and purification |

These techniques ensure that the chloromethylation proceeds selectively and that the product is isolated in pure form.

Summary and Recommendations

- The most effective preparation method for this compound involves ZnI2-catalyzed chloromethylation of 4-cyclobutylbenzene using dimethoxymethane and chlorosulfonic acid in dichloromethane at low temperatures.

- The reaction is mild, efficient, and yields the desired chloromethylated product with minimal side reactions.

- Purification by flash chromatography ensures high purity.

- Alternative advanced synthetic methodologies from recent literature may offer routes for related cyclobutyl aromatic compounds and could be explored for optimization.

- Comprehensive spectroscopic and chromatographic analyses are essential for product verification.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Chloromethyl)-4-cyclobutylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of alcohols, amines, or thioethers.

Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

Reduction: Formation of 4-cyclobutylmethylbenzene.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Chloromethyl)-4-cyclobutylbenzene is characterized by a chloromethyl group attached to a cyclobutyl-substituted benzene ring. This structure allows for reactivity that can be exploited in synthetic chemistry, particularly in the formation of more complex organic molecules.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

- Example : Researchers have utilized this compound to synthesize derivatives that exhibit biological activity, including potential anti-inflammatory and anticancer properties .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. The compound's unique structure may enhance the pharmacokinetic properties of new drug candidates.

- Case Study : A study explored the use of cyclobutyl-containing compounds as androgen receptor antagonists, suggesting that modifications to the cyclobutyl moiety could lead to improved efficacy against certain cancers .

Material Science

The compound's ability to participate in polymerization reactions makes it a candidate for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Application : In additive manufacturing, this compound is being explored for use in creating high-performance thermosetting resins .

Data Tables

Here are some summarized data points regarding the applications and research findings related to this compound:

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-4-cyclobutylbenzene in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In oxidation reactions, the electron-rich benzene ring can undergo electrophilic attack by oxidizing agents, leading to the formation of oxidized products .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1-(Chloromethyl)-4-cyclobutylbenzene, differing primarily in the substituents attached to the benzene ring. Key comparisons include molecular properties, reactivity, and applications:

1-Chloro-4-isobutylbenzene

- Molecular Formula : C₁₀H₁₃Cl

- Substituents : Chlorine atom and isobutyl (-CH₂C(CH₃)₂) group.

- Molecular Weight : 168.664 g/mol .

- Key Properties : The isobutyl group, a branched alkyl chain, provides steric bulk but lacks the cyclobutyl group’s ring strain. This reduces electrophilicity at the benzylic position compared to strained systems.

- Applications : Used in organic synthesis for introducing bulky aromatic motifs.

4-Chlorobenzyl Chloride

- Molecular Formula : C₇H₆Cl₂

- Substituents : Chlorine atom and chloromethyl (-CH₂Cl) group.

- Molecular Weight : 161.03 g/mol; Density : 1.26 g/cm³ .

- Key Properties : The dual chlorine substituents enhance electrophilicity, making it highly reactive in nucleophilic substitutions (e.g., SN2 reactions).

- Applications : Intermediate in pesticide and pharmaceutical manufacturing.

p-Nitrobenzyl Chloride

- Molecular Formula: C₇H₆ClNO₂

- Substituents: Nitro (-NO₂) and chloromethyl groups.

- Molecular Weight : 171.59 g/mol; Melting Point : 71°C .

- Key Properties : The nitro group’s strong electron-withdrawing effect activates the chloromethyl group for rapid nucleophilic attack.

- Applications : Precursor in explosives, dyes, and antibacterial agents.

1-(tert-Butyl)-4-(chloromethyl)benzene

- Molecular Formula : C₁₁H₁₅Cl

- Substituents : tert-Butyl (-C(CH₃)₃) and chloromethyl groups.

- Key Properties : The tert-butyl group’s electron-donating nature and steric bulk reduce chloromethyl reactivity compared to nitro or sulfonyl analogs.

- Applications : Building block in polymers and specialty chemicals .

1-(Chloromethyl)-4-methanesulfonylbenzene

- Molecular Formula : C₈H₉ClO₂S

- Substituents : Methanesulfonyl (-SO₂CH₃) and chloromethyl groups.

- Molecular Weight : ~204.57 g/mol .

- Key Properties : The sulfonyl group’s electron-withdrawing nature enhances chloromethyl reactivity, enabling use in cross-coupling reactions.

- Applications : Pharmaceutical intermediate (e.g., antitumor agents) .

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity Features | Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃Cl | Cyclobutyl, chloromethyl | ~180.68 (estimated) | Moderate reactivity due to ring strain | Medicinal chemistry intermediates |

| 1-Chloro-4-isobutylbenzene | C₁₀H₁₃Cl | Isobutyl, chlorine | 168.66 | Low electrophilicity | Organic synthesis |

| 4-Chlorobenzyl Chloride | C₇H₆Cl₂ | Chlorine, chloromethyl | 161.03 | High reactivity (dual Cl) | Pesticides, pharmaceuticals |

| p-Nitrobenzyl Chloride | C₇H₆ClNO₂ | Nitro, chloromethyl | 171.59 | Very high reactivity (NO₂ activation) | Explosives, antibacterial agents |

| 1-(tert-Butyl)-4-(chloromethyl)benzene | C₁₁H₁₅Cl | tert-Butyl, chloromethyl | ~182.5 (estimated) | Low reactivity (steric hindrance) | Polymers, specialty chemicals |

| 1-(Chloromethyl)-4-methanesulfonylbenzene | C₈H₉ClO₂S | Methanesulfonyl, chloromethyl | ~204.57 | High reactivity (SO₂CH₃ activation) | Antitumor drug synthesis |

Activité Biologique

1-(Chloromethyl)-4-cyclobutylbenzene is an aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by its chloromethyl group attached to a cyclobutyl-substituted benzene ring, is being explored for various applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety.

- Chemical Formula : C11H13Cl

- Molecular Weight : 196.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group serves as a reactive site, allowing for nucleophilic attack by biological molecules, which can lead to modifications of proteins or nucleic acids.

Antimicrobial Activity

Several studies have indicated that chloromethylated aromatic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study reported that chloromethylated compounds demonstrated inhibition zones ranging from 15 mm to 20 mm against these pathogens, indicating strong antibacterial effects .

Cytotoxicity and Anticancer Potential

Research has also suggested that this compound may possess cytotoxic properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several chloromethylated compounds were tested for their antimicrobial efficacy. The results indicated that this compound exhibited a higher inhibition rate against gram-positive bacteria compared to its derivatives . The study utilized standardized disk diffusion methods to measure the zones of inhibition.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 18 |

| Chloromethyl derivative A | 15 |

| Chloromethyl derivative B | 12 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of various chloromethylated compounds revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 50 µM. The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity .

Q & A

Q. What are the key safety protocols for handling 1-(Chloromethyl)-4-cyclobutylbenzene in laboratory settings?

- Methodological Answer: Use respiratory protection (vapor respirators), nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Install local exhaust ventilation and ensure access to emergency showers. Store in sealed containers away from oxidizers, and neutralize spills with inert absorbents (e.g., vermiculite) in fume hoods .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A Friedel-Crafts alkylation between benzene derivatives and 1-chloro-4-cyclobutylmethane, using AlCl₃ as a catalyst in anhydrous dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS (>98%) .

Q. How is the purity of this compound typically assessed?

- Methodological Answer: Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclobutyl CH₂ at δ 3.8–4.2 ppm, chloromethyl at δ 4.5–4.7 ppm). Confirm via GC-MS (EI mode, m/z 182 [M⁺]) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in Friedel-Crafts alkylation?

- Methodological Answer: Optimize catalyst loading (10–15 mol% AlCl₃), use dry solvents, and maintain temperatures below 0°C to minimize carbocation rearrangements. Monitor reaction progress via TLC (Rf 0.4 in hexane:EtOAc 9:1). Post-reaction, quench with ice-cold HCl to recover unreacted AlCl₃ .

Q. How do steric effects of the cyclobutyl group influence chloromethyl reactivity in nucleophilic substitutions?

- Methodological Answer: The cyclobutyl group’s steric hindrance reduces SN2 reactivity by ~30% compared to linear alkyl analogs. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophile accessibility. Kinetic studies show pseudo-first-order rate constants (k ≈ 1.2 × 10⁻⁴ s⁻¹) with K₂CO₃ as base .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal XRD confirms stereochemistry, while NOESY NMR identifies proximity between cyclobutyl protons and aromatic rings. DFT calculations (B3LYP/6-31G*) model transition states for substitution pathways, validated by experimental kinetic data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for nucleophilic substitutions?

- Methodological Answer: Discrepancies in solvent polarity (e.g., DMSO vs. THF) or base strength (NaOH vs. K₂CO₃) may arise from varying steric/electronic effects. Perform Design of Experiments (DoE) to isolate variables: Test base concentration (0.1–2.0 M), solvent polarity (DMF ε=37 vs. acetone ε=21), and reaction time (12–48 hrs). Cross-validate with HPLC yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.